molecular formula C19H19N5 B8288077 N,N-bis(1H-benzimidazol-2-ylmethyl)-N-allylamine

N,N-bis(1H-benzimidazol-2-ylmethyl)-N-allylamine

Cat. No. B8288077
M. Wt: 317.4 g/mol
InChI Key: QHLVXPPUVVNGTN-UHFFFAOYSA-N
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Patent
US07842638B2

Procedure details

A mixture of 7.3 g (32.0 mmol) diethyl N-allyliminodiacetate and 6.9 g (64 mmol) o-phenylene diamine was stirred at 190° C. for 4 hour and the formed volatile materials were distilled off. The reaction mixture was then left to cool down to room temperature and acetone (100 ml) was added. The mixture was sonicated for 10 minutes, the formed residue filtered, washed with 2×5 ml acetone and dried under vacuum. Yield—4.5 g (44.0%). 1H NMR (250 MHz, CDCl3□, ppm: 3.22 (d, 2H), 3.95 (m, 4H), 5.20 (m, 2H), 5.90 (m, 1H), 7.15 (m, 4H), 7.53 (m, 4H), 12.11 (br.s 2H).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:11][C:12](OCC)=O)[CH2:5][C:6](OCC)=O)[CH:2]=[CH2:3].[C:17]1([NH2:24])[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23]>>[NH:23]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:24]=[C:12]1[CH2:11][N:4]([CH2:5][C:6]1[NH:24][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[N:23]=1)[CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C=C)N(CC(=O)OCC)CC(=O)OCC
Name
Quantity
6.9 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
was stirred at 190° C. for 4 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the formed volatile materials were distilled off
WAIT
Type
WAIT
Details
The reaction mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
ADDITION
Type
ADDITION
Details
acetone (100 ml) was added
CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the formed residue filtered
WASH
Type
WASH
Details
washed with 2×5 ml acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)CN(CC=C)CC2=NC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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